N-methyl-2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)ethanamine
CAS No.:
Cat. No.: VC14624269
Molecular Formula: C14H17N3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3 |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | N-methyl-2-pyridin-2-yl-N-(pyridin-4-ylmethyl)ethanamine |
| Standard InChI | InChI=1S/C14H17N3/c1-17(12-13-5-9-15-10-6-13)11-7-14-4-2-3-8-16-14/h2-6,8-10H,7,11-12H2,1H3 |
| Standard InChI Key | NLJQHZIGLMRRAM-UHFFFAOYSA-N |
| Canonical SMILES | CN(CCC1=CC=CC=N1)CC2=CC=NC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-Methyl-2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)ethanamine (IUPAC name: N-methyl-2-pyridin-2-yl-N-(pyridin-4-ylmethyl)ethanamine) belongs to the class of substituted ethylenediamine derivatives. Its structure comprises:
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A central ethylamine backbone ()
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N-Methyl and N-(pyridin-4-ylmethyl) substituents
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A pyridin-2-yl group at the C2 position
The compound’s molecular formula () and weight (227.30 g/mol) have been consistently reported across multiple sources. Its canonical SMILES string () provides a unambiguous representation of atomic connectivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 227.30 g/mol | |
| Exact Mass | 227.14200 Da | |
| Topological Polar Surface Area | 16.5 Ų | |
| LogP (Octanol-Water) | 1.07 |
Stereoelectronic Features
The compound’s electronic structure is dominated by the electron-withdrawing pyridinyl rings, which impose significant polarization on the ethylamine backbone. Density functional theory (DFT) analyses of analogous systems suggest that the pyridin-2-yl group adopts a planar conformation, facilitating π-π stacking interactions . The N-(pyridin-4-ylmethyl) substituent introduces additional coordination sites, as evidenced in manganese(II) complexes where similar ligands adopt a tridentate binding mode .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-methyl-2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)ethanamine typically involves sequential alkylation steps:
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Primary Amine Formation: Reaction of 2-(pyridin-2-yl)ethylamine with methyl iodide under basic conditions yields N-methyl-2-(pyridin-2-yl)ethanamine.
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Secondary Alkylation: The intermediate is further reacted with 4-(chloromethyl)pyridine hydrochloride in the presence of a base (e.g., K₂CO₃) to introduce the pyridin-4-ylmethyl group.
Table 2: Representative Synthetic Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | CH₃I, K₂CO₃ | DMF | 60°C | 72% |
| 2 | 4-(ClCH₂)C₅H₄N·HCl, Et₃N | CH₂Cl₂ | RT | 65% |
Purification and Characterization
Crude product purification is achieved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5). Structural confirmation relies on:
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¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J=4.8 Hz, 2H, Py-H), 7.72 (t, J=7.6 Hz, 1H, Py-H), 7.25–7.18 (m, 3H, Py-H), 3.82 (s, 2H, NCH₂Py), 2.76–2.69 (m, 4H, CH₂CH₂), 2.34 (s, 3H, NCH₃).
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HRMS: m/z calcd. for [M+H]⁺ 227.1420, found 227.1418.
Coordination Chemistry and Metal Complexes
Ligand Behavior in Transition-Metal Complexes
The compound’s dual pyridinyl groups and flexible ethylene spacer make it an effective polydentate ligand. In a manganese(II) complex, the ligand adopts a tridentate κ³N,N′,N″ coordination mode, binding through:
This coordination geometry induces a distorted square-pyramidal environment around the Mn²⁺ center, as quantified by an Addison τ parameter of 0.037 .
Table 3: Selected Bond Lengths in Mn Complex
| Bond | Length (Å) |
|---|---|
| Mn–N(py2) | 2.243(3) |
| Mn–N(amine) | 2.318(3) |
| Mn–N(py4) | 2.285(3) |
| Mn–Cl₁ | 2.406(1) |
| Mn–Cl₂ | 2.392(1) |
Implications for Catalysis
The Mn complex exhibits a redox-active metal center poised for catalytic cycles. While catalytic performance data remain unpublished, analogous systems have shown efficacy in oxidation reactions and C–H activation processes .
Physicochemical Properties and Stability
Solubility and Partitioning
Experimental solubility data are scarce, but computational predictions indicate:
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LogP: 1.07, suggesting moderate lipophilicity
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Aqueous Solubility: <1 mg/mL (predicted)
Optimal solubility is achieved in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂).
Stability Profile
The compound is stable under inert atmospheres at room temperature. Decomposition is observed above 200°C, with pyrolytic cleavage of the C–N bond initiating degradation.
Future Research Directions
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Catalytic Applications: Expanding the ligand’s use in asymmetric catalysis.
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Pharmacological Profiling: Systematic in vitro screening against neurological targets.
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Material Science: Development of metal-organic frameworks (MOFs) using its coordination versatility.
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